

Physical and chemical properties of (2-Bromo-5-iodophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromo-5-iodophenyl)methanol

Cat. No.: B572691

[Get Quote](#)

An In-depth Technical Guide to **(2-Bromo-5-iodophenyl)methanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2-Bromo-5-iodophenyl)methanol** (CAS No. 946525-30-0). A crucial building block in medicinal chemistry and organic synthesis, this document outlines its key characteristics, synthesis protocols, and role as a versatile intermediate for the development of novel compounds.

Core Properties and Identifiers

(2-Bromo-5-iodophenyl)methanol is a halogenated benzyl alcohol derivative. Its structure, featuring both bromine and iodine atoms on the phenyl ring, makes it a highly valuable reagent for introducing this specific substitution pattern into more complex molecules through various coupling and substitution reactions.[\[1\]](#)[\[2\]](#)

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(2-bromo-5-iodophenyl)methanol ^[3]
CAS Number	946525-30-0 ^[3]
Molecular Formula	C ₇ H ₆ BrI ₀ ^{[4][5]}
Canonical SMILES	C1=CC(=C(C=C1)CO)Br ^[3]
InChI	InChI=1S/C7H6BrI0/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 ^{[3][5]}
InChIKey	WDXHGFYJUQMF DV-UHFFFAOYSA-N ^{[3][4][5]}

Table 2: Physicochemical Properties

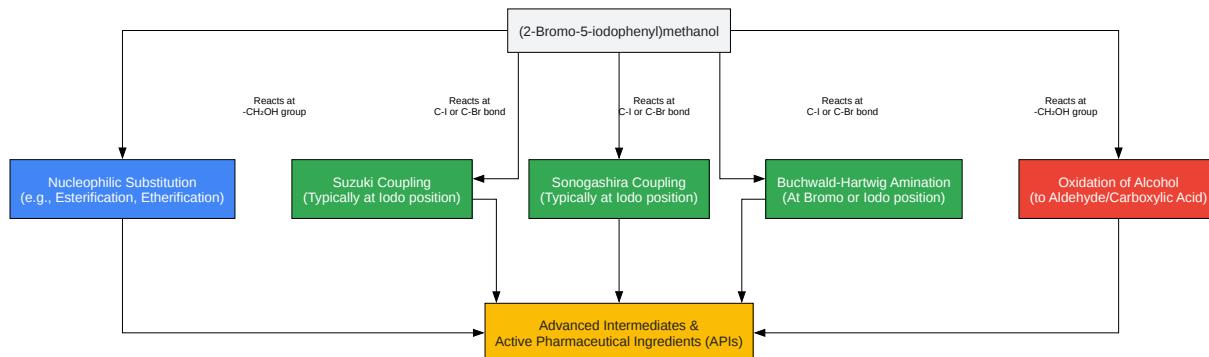
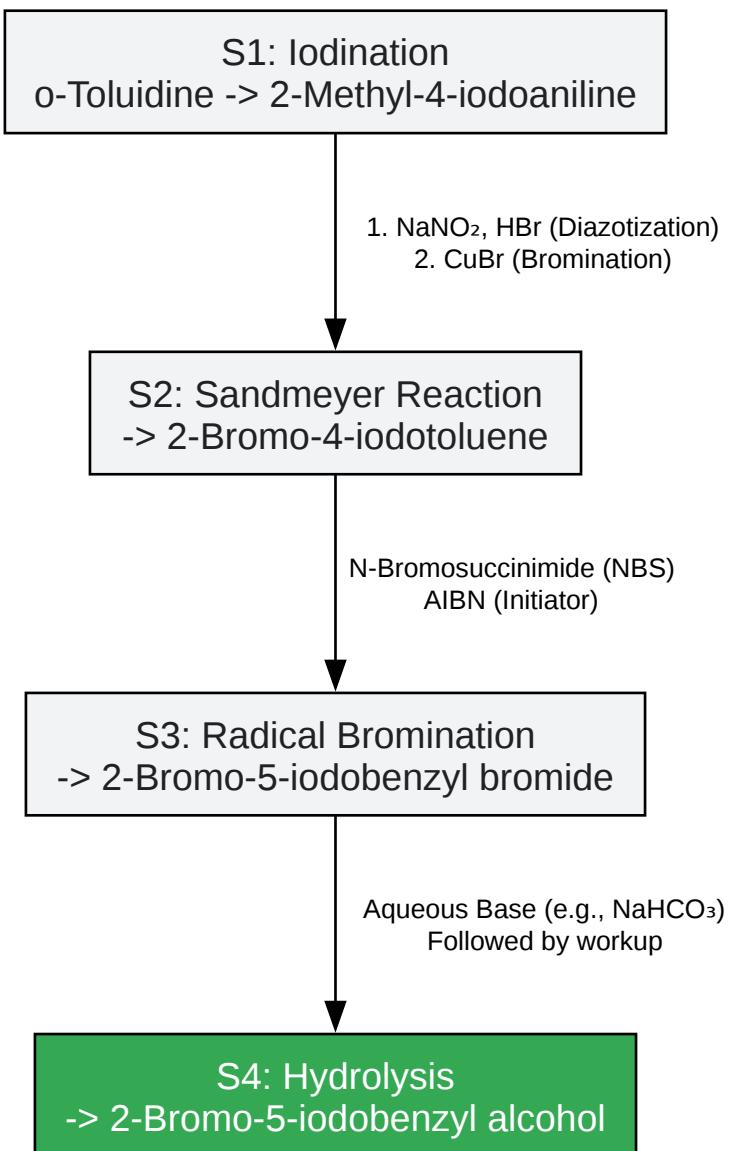

Property	Value	Notes
Molecular Weight	312.93 g/mol ^[5]	
Melting Point	112-116 °C ^{[1][4]}	
Boiling Point	343.3 ± 32.0 °C ^[4]	Predicted
Density	2.211 ± 0.06 g/cm ³ ^[4]	Predicted
pKa	13.67 ± 0.10 ^[4]	Predicted
XLogP3	2.4 ^{[3][5]}	
Appearance	Cream/faint lemon crystalline solid	
Storage Temperature	2-8°C ^[4]	

Table 3: Computed Molecular Properties

Property	Value	Reference
Exact Mass	311.86467 Da	[3]
Hydrogen Bond Donor Count	1	[3][5]
Hydrogen Bond Acceptor Count	1	[3][5]
Rotatable Bond Count	1	[5]
Topological Polar Surface Area	20.2 Å ²	[3][5]
Heavy Atom Count	10	[5]
Complexity	110	[3][5]

Role in Synthetic Chemistry

(2-Bromo-5-iodophenyl)methanol is not typically known for direct biological activity. Instead, its significance lies in its utility as a versatile intermediate in the synthesis of more complex, often biologically active, molecules.[1][2] The distinct reactivity of the bromo and iodo substituents, combined with the reactivity of the benzylic alcohol, allows for sequential and site-selective modifications.


[Click to download full resolution via product page](#)

Synthetic utility of **(2-Bromo-5-iodophenyl)methanol**.

Experimental Protocols

Synthesis of **(2-Bromo-5-iodophenyl)methanol**

The following is a four-step synthesis protocol adapted from patent CN113233957A.[2] This method provides a clear pathway from commercially available starting materials to the final product, avoiding hazardous reagents like lithium aluminum hydride.[2]

[Click to download full resolution via product page](#)

Four-step synthesis workflow for the target compound.

Step 1: Iodination of o-Toluidine

- o-Toluidine undergoes an iodination reaction to generate 2-methyl-4-iodoaniline.^[2] The reaction is carried out using an iodinating reagent in the presence of a phase transfer catalyst and ammonium bicarbonate.^[2] This step is noted for producing the desired isomer without byproducts.^[2]

Step 2: Diazotization and Bromination

- The resulting 2-methyl-4-iodoaniline is converted to 2-bromo-4-iodotoluene via a Sandmeyer-type reaction.[2] This involves diazotization followed by a bromination step.[2]

Step 3: Radical Bromination

- 2-bromo-4-iodotoluene is reacted with N-bromosuccinimide (NBS) in the presence of an initiator like azobisisobutyronitrile (AIBN).[2] The mixture is heated to 50-60 °C, and the reaction proceeds for approximately 10 hours to yield 2-bromo-5-iodobenzyl bromide (note the shift in IUPAC numbering due to priority).[2]

Step 4: Hydrolysis

- The crude 2-bromo-5-iodobenzyl bromide is hydrolyzed using an alkali solution (e.g., sodium bicarbonate) to produce the final product, **(2-Bromo-5-iodophenyl)methanol**.[2] The product is then isolated via filtration, washed, and dried.[2]

Safety and Handling

(2-Bromo-5-iodophenyl)methanol is classified as an irritant.[1]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
- Storage: Store in a refrigerator at 2-8°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 946525-30-0 Cas No. | 2-Bromo-5-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 2. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 3. (2-Bromo-5-iodophenyl)methanol | C7H6BrIO | CID 53424372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (2-Bromo-5-iodo-phenyl)-methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- To cite this document: BenchChem. [Physical and chemical properties of (2-Bromo-5-iodophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572691#physical-and-chemical-properties-of-2-bromo-5-iodophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com